molecular formula C15H30O3 B016855 (S)-Methyl 3-hydroxytetradecanoate CAS No. 76835-67-1

(S)-Methyl 3-hydroxytetradecanoate

Cat. No. B016855
CAS RN: 76835-67-1
M. Wt: 258.4 g/mol
InChI Key: UOZZAMWODZQSOA-AWEZNQCLSA-N
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Description

“(S)-Methyl 3-hydroxytetradecanoate” is a derivative of 3-hydroxytetradecanoate, which is a 3-hydroxy fatty acid anion . It is the conjugate base of 3-hydroxytetradecanoic acid, obtained by deprotonation of the carboxy group . It is a long-chain fatty acid anion .


Synthesis Analysis

The synthesis of polyhydroxyalkanoates, which include medium-chain-length monomers like 3-hydroxytetradecanoate, has been achieved via the reversed fatty acid β-oxidation cycle in Escherichia coli . This process has been successful in obtaining a wide range of mcl-PHA homopolymers from various fatty acids .


Molecular Structure Analysis

The molecular formula of 3-hydroxytetradecanoate is C14H27O3 . The exact mass is 243.19601972 g/mol . The structure includes a long chain of carbon atoms with a hydroxy group at the third carbon .


Physical And Chemical Properties Analysis

The molecular weight of 3-hydroxytetradecanoate is 243.36 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 11 .

Scientific Research Applications

  • Antioxidants and Enzyme Inhibitors : A green chemistry method for the enantioselective synthesis of R and S enantiomers of 3-hydroxytetradecanoic acid and its methyl esters has been developed. These compounds are recognized for their potential as new antioxidants and enzyme inhibitors (H. Küçük & A. Yusufoglu, 2013).

  • Detection of Endotoxin : A method using 3-hydroxytetradecanoic acid and fluorescence labeling has been developed for detecting endotoxins in aqueous solutions, capable of detecting levels as low as 100 pg (K. Tanamoto, 1990).

  • Industrial Production : A practical and scalable synthesis method for (S)-3-hydroxytetradecanoic acid has been presented, which offers a promising route for industrial production (K. Matsuyama & M. Ikunaka, 1999).

  • Preparation Using Nickel Catalyst : A facile method for preparing optically pure 3-hydroxytetradecanoic acid using an asymmetrically modified nickel catalyst has been developed, yielding high purity and yield (A. Tai et al., 1980).

  • Precursor in Drug Synthesis : The efficient synthesis of the precursor furanose 3 for K252a and CEP-701 has been achieved from (R)-methyl -hydroxytetradecanoate, an intermediate in orlistat production (Xiuwei Sun et al., 2011).

  • Lipid A Biosynthesis : The S-analog of lipid A biosynthetic precursor Ia effectively inhibits endotoxin-induced interleukin-6 production in human peripheral blood cells, more effectively than the natural-type precursor (K. Fukase et al., 1995).

  • Taxonomic Studies in Bacteria : L-2-hydroxytetradecanoic acid, a minor constituent of Salmonella lipopolysaccharides, has implications in taxonomic studies due to its absence from other enterobacterial genera (K. Bryn & E. Rietschel, 1978).

  • Bioplastic Production : Pseudomonas putida KT2442 fadB and fadA knockout mutant produced medium-chain-length polyhydroxyalkanoate with high 3-hydroxytetradecanoate monomer content, resulting in improved crystallinity and tensile strength, highlighting its potential in bioplastic production (Wenkuan Liu & Guo-Qiang Chen, 2007).

Future Directions

The future directions of “(S)-Methyl 3-hydroxytetradecanoate” research could involve its use in the synthesis of polyhydroxyalkanoates . These polymers have potential applications in various fields, including biodegradable materials .

properties

IUPAC Name

methyl (3S)-3-hydroxytetradecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30O3/c1-3-4-5-6-7-8-9-10-11-12-14(16)13-15(17)18-2/h14,16H,3-13H2,1-2H3/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOZZAMWODZQSOA-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(CC(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCC[C@@H](CC(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10452253
Record name (S)-Methyl 3-hydroxytetradecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10452253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Methyl 3-hydroxytetradecanoate

CAS RN

76835-67-1
Record name Methyl (S)-3-hydroxytetradecanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76835-67-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (S)-Methyl 3-hydroxytetradecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10452253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Lerpiniere - 1993 - eprints.soton.ac.uk
The research described in this thesis was carried out at the University of Southampton between October 1989 and September 1992. No part of this thesis has previously been submitted …
Number of citations: 0 eprints.soton.ac.uk

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